Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C7H8INO2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Without specific information on Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate, it’s difficult to describe its exact mode of action. Thiazole derivatives typically interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives can have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate typically involves the iodination of thiazole derivatives. One common method involves the reaction of 2-aminothiazole with iodine and ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: New thiazole derivatives with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: A similar compound with an amino group instead of an iodine atom.
2-(2-Phenylthiazol-4-yl)acetic acid: A derivative with a phenyl group attached to the thiazole ring.
Thiazole-4-acetic acid: A simpler thiazole derivative without the ethyl ester group.
Uniqueness
Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the thiazole ring and the ethyl ester group further enhances its versatility as a synthetic intermediate and research compound.
Properties
IUPAC Name |
ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMDGOFLCZMJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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